molecular formula C16H23N3O7 B1668919 Chrysobactin CAS No. 120124-51-8

Chrysobactin

Cat. No.: B1668919
CAS No.: 120124-51-8
M. Wt: 369.37 g/mol
InChI Key: NNTXFOAPABMVEG-MNOVXSKESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysobactin can be synthesized with high diastereomeric purity by coupling the N-hydroxysuccinimide ester of α-N-(2,3-dibenzyloxybenzoyl)-ε-N-Cbz-D-lysine with L-serine benzyl ester, followed by deprotection via hydrogenolysis . This method yields optically pure this compound with an overall yield of 98% .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically documented for this compound. Its production is primarily limited to laboratory synthesis for research purposes.

Chemical Reactions Analysis

Types of Reactions: Chrysobactin undergoes various chemical reactions, including:

    Oxidation: The catechol moiety can be oxidized to quinone derivatives.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Substitution: Various substituted catechol derivatives depending on the reagents used.

Scientific Research Applications

Chrysobactin has several applications in scientific research:

Comparison with Similar Compounds

    Enterobactin: Another catechol-type siderophore with a higher affinity for iron (III) ions.

    Ferrichrome: A hydroxamate-type siderophore with a different iron-chelating mechanism.

    Pyoverdine: A fluorescent siderophore produced by Pseudomonas species.

Uniqueness of Chrysobactin: this compound is unique due to its specific structure and the role it plays in the virulence of Dickeya dadantii. Unlike enterobactin, which provides full 1:1 coordination of iron (III), this compound forms bis and tris complexes at neutral pH . This distinct coordination chemistry makes this compound a valuable model for studying siderophore-mediated iron transport.

Biological Activity

Chrysobactin is a catechol-type siderophore produced by the plant pathogen Erwinia chrysanthemi, primarily involved in iron acquisition under conditions of iron limitation. This compound plays a crucial role in the virulence of E. chrysanthemi, facilitating its ability to thrive in iron-deficient environments, which is common during plant infections.

Structure and Function

This compound is characterized by its ability to chelate ferric ions (Fe^3+), which are essential for various biological processes. The structural composition of this compound includes a d-lysyl-l-serine derivative, which contributes to its functional properties in iron uptake and transport within bacterial cells .

The mechanism by which this compound facilitates iron acquisition involves several key steps:

  • Siderophore Production : Under iron-limited conditions, E. chrysanthemi synthesizes this compound, which binds to ferric ions in the environment.
  • Transport System : The bacterium employs specific outer membrane transport proteins to internalize the ferric-chrysobactin complex .
  • Iron Release : Once inside the cell, ferric ions are released from this compound through reductive processes, making them available for metabolic functions .

Iron Assimilation Studies

Research has demonstrated that this compound significantly enhances the growth of E. chrysanthemi in iron-depleted conditions. For instance, studies using radioisotope-labeled iron (59Fe) revealed that the addition of ferric this compound reduced the doubling time of mutant strains deficient in siderophore biosynthesis from 160 minutes to 100 minutes, indicating improved growth rates due to effective iron assimilation .

Case Studies

  • Virulence and Plant Interaction : In a study examining the interaction between E. chrysanthemi and Arabidopsis, it was found that this compound production is critical for systemic infection and symptom development in host plants. The presence of this siderophore allowed the bacterium to effectively compete with plant cells for iron, thereby enhancing its pathogenicity .
  • Genetic Analysis : Genetic studies have identified several genes associated with this compound synthesis and transport, including the operon encoding the ferric this compound receptor (fct) and associated biosynthetic proteins. Mutations in these genes resulted in decreased virulence and impaired iron acquisition capabilities .

Data Table: Summary of Key Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Iron Acquisition MechanismIdentified cbsH gene's role in regulating this compound synthesis and transport.
Growth Rate ImpactDemonstrated increased growth rates upon supplementation with ferric this compound.
Plant PathogenesisShowed that this compound enhances virulence by competing for plant-derived iron.
Genetic CharacterizationCharacterized operons involved in this compound biosynthesis and transport systems.

Properties

IUPAC Name

(2S)-2-[[(2R)-6-amino-2-[(2,3-dihydroxybenzoyl)amino]hexanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O7/c17-7-2-1-5-10(15(24)19-11(8-20)16(25)26)18-14(23)9-4-3-6-12(21)13(9)22/h3-4,6,10-11,20-22H,1-2,5,7-8,17H2,(H,18,23)(H,19,24)(H,25,26)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTXFOAPABMVEG-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152685
Record name Chrysobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120124-51-8
Record name N2-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120124-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysobactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120124518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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